N-(2-thien-2-ylethyl)hydrazinecarbothioamide
Description
N-(2-Thien-2-ylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a thiophene-ethyl substituent at the hydrazinecarbothioamide core. Thiosemicarbazides are known for their versatility in medicinal chemistry, acting as ligands for metal coordination and exhibiting antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
1-amino-3-(2-thiophen-2-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c8-10-7(11)9-4-3-6-2-1-5-12-6/h1-2,5H,3-4,8H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMVNDFHVTZQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thien-2-ylethyl)hydrazinecarbothioamide typically involves the reaction of 2-thienylacetic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-thienylacetic acid+hydrazinecarbothioamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-thien-2-ylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-(2-thien-2-ylethyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-thien-2-ylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can facilitate binding to hydrophobic pockets, while the hydrazinecarbothioamide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The substituents on the hydrazinecarbothioamide backbone significantly influence electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in ): Increase melting points and stabilize resonance structures.
- Heterocyclic Substituents (e.g., pyridyl in , thienyl in target compound): Influence electronic properties and metal coordination capacity. Thiophene’s sulfur atom may enhance solubility in non-polar environments compared to pyridine .
- Biological Activity : Anticancer potency correlates with substituent positioning; 3-methoxyphenyl in showed IC₅₀ = 6.2 µM, while 4-substituted analogs were less active.
Physicochemical Properties
Melting Points and Solubility:
- Nitro-substituted analogs (e.g., ): Higher melting points (228–230°C) due to strong intermolecular interactions.
- Methoxy-substituted analogs (e.g., ): Lower melting points (166–168°C) due to reduced polarity.
- Target Compound : The thienyl group’s moderate polarity may result in a melting point between 170–200°C, similar to benzothiazole derivatives .
Spectroscopic Characteristics:
- 1H NMR : Thiosemicarbazides exhibit characteristic NH and SH proton signals at δ 10–12 ppm . The thienyl group’s protons typically resonate at δ 6.5–7.5 ppm, distinguishable from phenyl analogs .
- Hyperpolarizability : N-(Pyridin-2-yl)hydrazinecarbothioamide showed β = 2.17 × 10⁻³⁰ cm⁵/esu, superior to urea . The target compound’s thienyl group may further enhance NLO properties due to extended conjugation.
Anticancer Activity:
- HER-2 inhibitors (e.g., ): (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (IC₅₀ = 17.44 µM) outperformed 5-fluorouracil. Thiophene’s planar structure in the target compound may improve DNA intercalation or kinase inhibition.
- Copper(II) complexes (e.g., ): Ligands with pyridylmethylidene substituents showed selective cytotoxicity (IC₅₀ = 6.2–6.7 µM). Thienyl’s sulfur could enhance metal chelation and redox activity.
Antiviral Activity:
- Trifluoromethylphenyl-substituted analogs (e.g., ) inhibited HSV-1 and VV with IC₅₀ < 10 µM. The target compound’s thienyl group may improve membrane permeability, enhancing antiviral efficacy.
Antimicrobial Activity:
Biological Activity
N-(2-thien-2-ylethyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and applications in various fields, including antimicrobial and anticancer research.
This compound is characterized as a thioamide derivative. It has been utilized as a reagent in organic synthesis and is known for its interactions with various biological targets.
The compound exhibits multiple biological activities, primarily through the inhibition of key enzymes and modulation of biochemical pathways.
Target Enzymes
- Tyrosinase Inhibition : Similar compounds have shown promise as inhibitors of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development .
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, affecting bacterial and fungal growth through enzyme inhibition and disruption of cellular processes .
Antimicrobial Effects
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibits antifungal properties against species like Candida albicans.
Anticancer Potential
The compound has been evaluated for its anticancer effects, particularly in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Synthesis
The synthesis of this compound typically involves the reaction between thienyl derivatives and hydrazinecarbothioamide precursors. Various synthetic routes have been explored, including:
- Microwave-assisted synthesis
- Mechanochemical methods : These methods have yielded higher quantitative results compared to traditional methods .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of this compound. The minimum inhibitory concentrations (MICs) were determined using broth dilution methods, revealing promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-thien-2-ylethyl)hydrazinecarbothioamide and its analogs?
- Methodology : The compound can be synthesized via condensation reactions between thiosemicarbazides and aldehydes/ketones. For example, derivatives are often prepared by refluxing hydrazinecarbothioamide precursors with substituted aldehydes in ethanol under acidic catalysis (e.g., acetic acid). Purification typically involves column chromatography (e.g., petroleum ether:ethyl acetate 4:1) and recrystallization from ethanol-DMF mixtures . Key reagents include 2-hydroxybenzohydrazide and chloroacetyl chloride for functionalized derivatives .
Q. Which spectroscopic techniques are critical for characterizing hydrazinecarbothioamide derivatives?
- Methodology :
- 1H-NMR : Used to confirm the presence of hydrazine (–NH–NH–) and thioamide (–C=S) protons, with characteristic signals at δ 9.5–11.0 ppm (NH) and δ 3.5–4.5 ppm (thienyl protons) .
- EI-MS : Validates molecular weight via molecular ion peaks (e.g., [M]+ at m/z 236.3 for a derivative in ). Fragmentation patterns confirm substituent loss (e.g., –Cl or –NO₂ groups) .
- FT-IR : Identifies C=O (1680–1690 cm⁻¹), C=S (1170–1180 cm⁻¹), and aromatic C=C (1450–1550 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved for analogs with varying substituents?
- Methodology :
- Comparative SAR Analysis : Compare IC₅₀ values across substituent positions. For example, N-(3-methoxyphenyl) derivatives show stronger activity (IC₅₀ 0.1–11 µM) than N-(4-methoxyphenyl) analogs (IC₅₀ 0.5–100 µM) due to electronic effects from methoxy positioning .
- In Silico Docking : Use tools like AutoDock to model interactions with target proteins (e.g., DNA topoisomerases) and explain activity variations .
Q. What computational approaches elucidate electronic and conformational properties of these compounds?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, correlating with redox behavior in metal complexes .
- Energy Frameworks : Calculate intermolecular interaction energies (e.g., Coulombic, dispersion) from crystallographic data to predict packing efficiency and stability .
Q. How do structural modifications influence coordination chemistry with transition metals?
- Methodology :
- Chelation Studies : React with Cu(II), Zn(II), or Ni(II) salts in methanol/water to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at –0.2 to +0.5 V vs. Ag/AgCl) .
- X-ray Crystallography : Resolve metal-ligand bond lengths (e.g., Cu–S ≈ 2.3 Å) and coordination geometries (e.g., distorted square planar) .
Q. What crystallographic strategies determine molecular conformation and intermolecular interactions?
- Methodology :
- Single-Crystal XRD : Use SHELX software for structure refinement. Key parameters: space group (e.g., P1), unit cell dimensions (e.g., a = 7.4253 Å, α = 96.238°), and hydrogen-bonding networks (e.g., N–H⋯S interactions) .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C⋯H 28%, S⋯H 12%) to quantify non-covalent interactions .
Q. How can substituent engineering optimize biological activity?
- Methodology :
- Bioisosteric Replacement : Substitute electron-withdrawing groups (e.g., –NO₂, –Cl) at para positions to enhance DNA intercalation (e.g., 100% seizure protection in 6 Hz models for 4-chlorophenoxy derivatives) .
- Proteolytic Stability Assays : Assess metabolic resistance by incubating with liver microsomes; lipophilic groups (e.g., –CF₃) improve half-life (>2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
